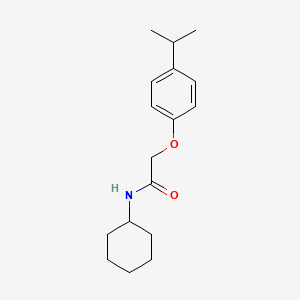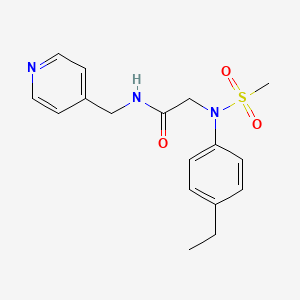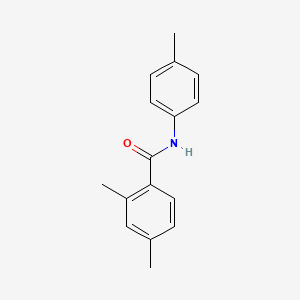
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MIATMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MIATMA belongs to the class of isoxazole derivatives and has a molecular weight of 357.4 g/mol.
作用機序
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide also exhibits anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its relatively low solubility, which can make it difficult to work with.
将来の方向性
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential area of research is the development of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in animal and human studies.
合成法
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid and 3-(3,4,5-trimethoxyphenyl)acryloyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to possess anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-7-14(18-23-10)17-15(19)6-5-11-8-12(20-2)16(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOLSDEJYREKV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)




![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)

